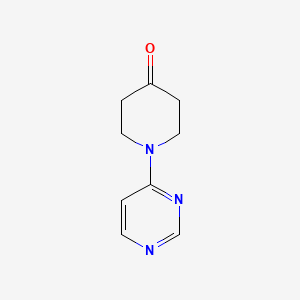

1-(Pyrimidin-4-yl)piperidin-4-one

Description

BenchChem offers high-quality 1-(Pyrimidin-4-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-4-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-pyrimidin-4-ylpiperidin-4-one |

InChI |

InChI=1S/C9H11N3O/c13-8-2-5-12(6-3-8)9-1-4-10-7-11-9/h1,4,7H,2-3,5-6H2 |

InChI Key |

OQPRWPLDOVDIFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)C2=NC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1-(Pyrimidin-4-yl)piperidin-4-one: A Comprehensive Technical Guide

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for navigating the complex multi-parameter optimization of drug candidates. 1-(Pyrimidin-4-yl)piperidin-4-one (CAS: 286469-83-8)[1] has emerged as a privileged scaffold, heavily utilized in the design of kinase inhibitors, GPCR ligands, and central nervous system (CNS) active agents[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, electronic behavior, and synthetic utility of this molecule. Designed for drug development professionals, this guide bridges the gap between theoretical molecular dynamics and practical benchtop execution, ensuring robust and reproducible synthetic workflows.

Structural and Physicochemical Properties

Understanding the baseline physicochemical parameters of a building block is critical for predicting its behavior in both synthetic reactions and biological systems. Below is a consolidated profile of 1-(Pyrimidin-4-yl)piperidin-4-one[3][4].

| Property | Value | Mechanistic Significance |

| Chemical Name | 1-(Pyrimidin-4-yl)piperidin-4-one | Standard IUPAC nomenclature. |

| CAS Registry Number | 286469-83-8 | Unique identifier for procurement[1]. |

| Molecular Formula | C₉H₁₁N₃O | Determines exact mass for MS monitoring. |

| Molecular Weight | 177.21 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| Appearance | White to off-white solid | Indicates high crystalline stability at room temperature. |

| Solubility Profile | Soluble in DMSO, DCM, EtOAc | Facilitates use in diverse organic reaction conditions. |

| Topological Polar Surface Area | ~46.1 Ų | Ideal for CNS penetration (TPSA < 90 Ų is generally required for blood-brain barrier crossing). |

| Hydrogen Bond Donors (HBD) | 0 | Lack of HBDs improves passive membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | 3 (Ketone O, Pyrimidine Ns) | Provides critical anchor points for target protein binding. |

Mechanistic Insights: Electronic Coupling and Basicity

A common pitfall in medicinal chemistry is assuming that all piperidine nitrogens are highly basic (typical pKa ~ 9-10). In the case of 1-(Pyrimidin-4-yl)piperidin-4-one, the basicity of the piperidine nitrogen (N1) is drastically attenuated.

The Causality of Attenuated Basicity:

The lone pair of electrons on the piperidine nitrogen is cross-conjugated with the highly electron-deficient pyrimidine ring. The pyrimidine nitrogens act as powerful electron sinks, pulling electron density away from the piperidine nitrogen via both inductive and mesomeric effects. Consequently, the piperidine nitrogen adopts an

Figure 1: Electronic delocalization pathway of 1-(Pyrimidin-4-yl)piperidin-4-one.

Synthetic Utility & Experimental Workflows

The C4 ketone of this scaffold serves as an orthogonal electrophilic handle. Below are two field-proven, self-validating protocols for elaborating this building block.

Protocol 1: Chemoselective Reductive Amination

This workflow transforms the ketone into a substituted amine, a ubiquitous motif in kinase inhibitors[2].

Figure 2: Reductive amination workflow for C4 functionalization.

Reagents:

-

1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride,

(1.5 equiv) -

1,2-Dichloroethane (DCE) (0.2 M)

-

Glacial Acetic Acid (0.1 equiv, optional catalyst for unreactive amines)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the piperidone and the amine in anhydrous DCE under an inert nitrogen atmosphere. Stir at room temperature for 2 hours.

-

In-Process Control (IPC) 1: Sample the reaction and analyze via LC-MS. Ensure the complete disappearance of the starting material (

) and the formation of the imine intermediate. Do not proceed to reduction until imine formation is verified. -

Reduction: Add

portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for 12–16 hours. -

Quench and Workup: Quench the reaction by slowly adding saturated aqueous

(gas evolution will occur). Extract the aqueous layer three times with Dichloromethane (DCM). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically using a DCM/MeOH gradient).

Causality of Experimental Choices:

Protocol 2: Synthesis of Spirohydantoins via Bucherer-Bergs Reaction

Spirocyclic scaffolds are highly valued for their rigid, 3D architecture, which often improves target binding kinetics and metabolic stability.

Reagents:

-

1-(Pyrimidin-4-yl)piperidin-4-one (1.0 equiv)

-

Potassium Cyanide, KCN (3.0 equiv)

-

Ammonium Carbonate,

(4.0 equiv) -

Ethanol / Water (1:1 v/v, 0.5 M)

Step-by-Step Methodology:

-

Preparation: Suspend the piperidone in the EtOH/Water mixture.

-

Reagent Addition: Add KCN and

. (Safety Warning: KCN is highly toxic. This step must be performed in a certified fume hood with proper PPE and cyanide antidotes on hand). -

Thermal Activation: Seal the reaction vessel and heat to 60°C for 16 hours.

-

IPC 2: Monitor via LC-MS for the formation of the spirohydantoin mass (

). -

Isolation: Cool the reaction to 0°C. The thermodynamic spirohydantoin product typically precipitates out of the aqueous ethanol mixture. Filter the solid, wash with ice-cold water followed by cold ethanol, and dry under high vacuum.

Causality of Experimental Choices:

The 1:1 Ethanol/Water solvent system is not arbitrary; it is a critical thermodynamic mediator. Water is required to solubilize the inorganic salts (KCN and

Applications in Medicinal Chemistry

The integration of the pyrimidine and piperidine rings creates a vector that is highly complementary to the ATP-binding pockets of various kinases[2]. The pyrimidine ring frequently engages the hinge region of the kinase via hydrogen bonding, while the functionalized C4 position of the piperidine ring directs substituents into the solvent-exposed region or adjacent allosteric pockets. This predictable binding modality makes 1-(Pyrimidin-4-yl)piperidin-4-one an indispensable tool for structure-based drug design (SBDD).

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

-

Vitaku, E., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals". Journal of Medicinal Chemistry, 2014, 57(24), 10257-10274. Available at:[Link]

- Google Patents. "US11203600B2 - Kinase inhibitors and uses thereof". Google Patents.

Sources

1-(Pyrimidin-4-yl)piperidin-4-one: Physicochemical Profiling, Synthetic Workflows, and Applications in Kinase Inhibitor Discovery

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors relies heavily on privileged scaffolds that can simultaneously anchor to the ATP-binding pocket and project functional groups into solvent-exposed or allosteric regions. 1-(Pyrimidin-4-yl)piperidin-4-one is one such critical intermediate. Combining the hydrogen-bonding capacity of a pyrimidine ring with the sp³-rich, vector-directing geometry of a piperidone, this building block is foundational in the synthesis of highly selective therapeutics, most notably Protein Kinase B (PKB/Akt) inhibitors[1][2].

Table 1: Physicochemical and Identificational Data

Summarized below are the core quantitative parameters for this building block, essential for stoichiometric calculations and analytical verification.

| Property | Value |

| IUPAC Name | 1-(Pyrimidin-4-yl)piperidin-4-one |

| CAS Number | 286469-83-8[3] |

| Molecular Formula | C9H11N3O[4] |

| Molecular Weight | 177.21 g/mol [4] |

| MDL Number | MFCD14605493[4] |

| Structural Class | Heteroaryl-piperidine hybrid |

Structural Rationale in Medicinal Chemistry

To understand the utility of 1-(pyrimidin-4-yl)piperidin-4-one, one must deconstruct its dual-pharmacophore nature.

-

The Pyrimidine Anchor: The pyrimidine moiety acts as a potent hinge-binding motif. The nitrogen atoms in the diazine ring serve as hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., in PKB/Akt or GSK3)[1][5].

-

The Piperidone Vector: The piperidine ring forces the molecule out of planarity, increasing sp³ character which is statistically correlated with higher clinical success rates. The C4-ketone is not the final pharmacophore; rather, it is a highly reactive electrophilic handle. Through reductive amination, this ketone is converted into various 4-amino derivatives, which project deep into the kinase specificity pockets to drive selectivity (e.g., achieving up to 150-fold selectivity for PKB over PKA)[2][6].

Pharmacophoric deconstruction of the 1-(pyrimidin-4-yl)piperidin-4-one scaffold in kinase design.

Self-Validating Synthetic Workflows

The direct synthesis of 1-(pyrimidin-4-yl)piperidin-4-one via Nucleophilic Aromatic Substitution (SNAr) requires careful control of reaction conditions. A common failure mode in inexperienced laboratories is the direct coupling of 4-chloropyrimidine with unprotected piperidin-4-one.

The Causality of Failure: Under the basic conditions (e.g., DIPEA or TEA) and elevated temperatures required for SNAr, the free ketone of piperidin-4-one undergoes rapid self-condensation (aldol-type reactions) and polymerization[7][8].

The Engineered Solution: To create a self-validating, high-yield protocol, the ketone must be masked as an acetal (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) prior to the coupling step.

Protocol 1: Acetal-Protected SNAr and Deprotection

Step 1: SNAr Coupling

-

Reagent Preparation: In an oven-dried flask under nitrogen, dissolve 4-chloropyrimidine (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (piperidone ethylene acetal, 1.1 eq) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Insight: DIPEA is preferred over TEA due to its higher steric bulk, which prevents it from acting as a competing nucleophile.

-

Heating: Heat the reaction mixture to 90 °C for 12 hours.

-

Validation Check: Monitor via LC-MS. The intermediate acetal mass should be observed at m/z 222.1 [M+H]+. The absence of polymeric baseline drift on the UV trace validates the protection strategy.

Step 2: Acidic Deprotection

-

Hydrolysis: Cool the mixture to room temperature. Add 2M aqueous HCl (5.0 eq) directly to the reaction mixture. Stir for 4 hours at room temperature. Insight: The thermodynamic driving force of forming the stable ketone ensures quantitative deprotection without requiring elevated temperatures that might cleave the newly formed C-N bond.

-

Workup: Neutralize the mixture slowly with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, 0-10% Methanol in DCM) to yield the pure 1-(pyrimidin-4-yl)piperidin-4-one (CAS: 286469-83-8)[3][4].

Step-by-step synthetic workflow via SNAr and subsequent acetal deprotection.

Downstream Functionalization: Reductive Amination

The primary utility of the synthesized ketone is its conversion into 4-amino-1-(pyrimidin-4-yl)piperidines. This structural motif is heavily featured in clinical candidates, such as the precursors and analogs of the Akt inhibitor AZD5363 (Capivasertib)[6][9].

Protocol 2: Stereoselective Reductive Amination

To append the target-specific functional group, a reductive amination is performed.

-

Imine Formation: Dissolve 1-(pyrimidin-4-yl)piperidin-4-one (1.0 eq) and the desired primary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

-

Hydride Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

-

Causality Insight: NaBH(OAc)₃ is strictly chosen over NaBH₄ or LiAlH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it only attacks the highly electrophilic iminium ion and leaves the electron-deficient pyrimidine ring completely untouched.

-

-

Quenching: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ to destroy excess hydride, extract with DCM, and purify.

Conclusion

1-(Pyrimidin-4-yl)piperidin-4-one (MW: 177.21 g/mol ) is far more than a simple catalog chemical; it is a meticulously designed molecular vector[4]. By understanding the causality behind its synthetic handling—specifically the absolute necessity of acetal protection during SNAr—process and medicinal chemists can reliably integrate this scaffold into high-throughput libraries. Its proven track record in the discovery of potent, orally bioavailable PKB/Akt inhibitors cements its status as a privileged building block in modern oncology and CNS drug discovery[1][9].

References

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 2013. URL:[Link]

-

Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration. Journal of Medicinal Chemistry, 2008. URL:[Link]

-

Building Blocks Catalogue May 2021. Namiki Shoji Co., Ltd., 2021. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-((6-(Piperidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide|BLD Pharm [bldpharm.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. N-(oxan-4-yl)piperidin-4-amine dihydrochloride | 1349114-39-1 | Benchchem [benchchem.com]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

Therapeutic Potential of 1-(Pyrimidin-4-yl)piperidin-4-one Scaffolds in Modern Drug Discovery: A Technical Guide

Executive Summary

The 1-(pyrimidin-4-yl)piperidin-4-one scaffold represents a highly privileged structural motif in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. By integrating the hydrogen-bonding capacity of a pyrimidine (or pyrrolopyrimidine) core with the three-dimensional spatial vectoring of a piperidine ring, this scaffold overcomes the pharmacokinetic liabilities of traditional acyclic or highly lipophilic amines[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, target mechanisms, and synthetic methodologies associated with this scaffold, specifically focusing on its role in targeting Protein Kinase B (PKB/Akt) and Janus Kinase 1 (JAK1)[2].

Chemical Architecture & Structural Rationale

In early-stage drug discovery, the transition from hit to lead requires optimizing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 1-(pyrimidin-4-yl)piperidin-4-one scaffold achieves this through two synergistic components:

-

The Pyrimidine Moiety: The pyrimidine ring acts as a critical pharmacophore for kinase inhibition. It functions as an excellent hydrogen bond acceptor and donor, facilitating essential interactions with the highly conserved hinge region of the kinase ATP-binding pocket[3].

-

The Piperidin-4-one Core: The incorporation of a piperidin-4-one ring provides structural rigidity, restricting conformational entropy. This locks the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding[3]. Furthermore, compared to flexible acyclic linkers or 4-benzylpiperidines—which suffer from rapid in vivo metabolism and high clearance—the 1-(pyrimidin-4-yl)piperidine architecture significantly improves oral bioavailability[1]. The ketone at the 4-position of the piperidine ring serves as a versatile synthetic handle, allowing for late-stage functionalization via reductive amination or Grignard additions to explore Structure-Activity Relationships (SAR)[1].

Key Therapeutic Applications & Target Mechanisms

Protein Kinase B (PKB/Akt) Inhibition in Oncology

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various human cancers. Early attempts to target Akt utilized 4-benzyl-4-aminopiperidines, which yielded potent ATP-competitive inhibitors but failed in vivo due to rapid oxidative metabolism and poor oral bioavailability[1].

By replacing the lipophilic benzyl linker with a 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold, researchers successfully blocked N-dealkylation metabolic pathways[1]. This breakthrough led to the discovery of, a potent, orally bioavailable pan-Akt inhibitor[4]. Capivasertib demonstrates IC50 values of <10 nM across all Akt isoforms and exhibits robust pharmacodynamic knockdown of downstream biomarkers (e.g., PRAS40, GSK3, and S6) in breast cancer xenograft models[4].

Janus Kinase 1 (JAK1) and Emerging Targets

Beyond Akt, the scaffold has been successfully adapted to target the Janus kinase family. Piperidin-4-yl azetidine derivatives featuring a pyrimidine or pyrrolopyrimidine core have been patented as potent [2]. These compounds modulate cytokine signaling pathways, offering therapeutic potential for inflammatory disorders, autoimmune diseases, and hematological malignancies[2]. Additionally, the scaffold is being explored in cancer immunotherapy, specifically as inhibitors of Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) to enhance type I interferon production in the tumor microenvironment[5].

Quantitative Data: SAR & Pharmacokinetic Optimization

The following table summarizes the evolutionary leap in pharmacokinetic properties achieved by transitioning to the pyrimidinyl-piperidine scaffold during the development of Akt inhibitors[1][4].

| Scaffold Class | Target Kinase | In Vitro IC50 (nM) | Oral Bioavailability (F%) | Metabolic Liability / Key Feature |

| 4-Benzyl-4-aminopiperidines | PKB/Akt | ~10 - 20 | < 10% | High clearance; rapid N-dealkylation & oxidation |

| 1-(Pyrimidin-4-yl)piperidine-4-carboxamides | PKB/Akt | < 10 | > 40% | Blocked metabolism; improved aqueous solubility |

| Capivasertib (AZD5363) | Akt1 / Akt2 / Akt3 | 3 / 7 / 7 | High (Clinical) | Pyrrolopyrimidine hinge binder; pan-Akt inhibition |

Experimental Protocols: Scaffold Synthesis & Functionalization

As a self-validating system, the synthesis of the 1-(pyrimidin-4-yl)piperidin-4-one scaffold and its subsequent elaboration must prioritize regioselectivity and yield optimization. The following protocol outlines the standard workflow for generating a 4-amino-substituted derivative, explaining the causality behind each reagent choice[1][3].

Step 1: Reductive Amination of Piperidin-4-one

-

Reagents: Combine N-Boc-piperidin-4-one (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous dichloroethane (DCE).

-

Catalysis: Add glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 2 hours. Rationale: Mild acidic conditions accelerate the dehydration step of imine formation without degrading the Boc protecting group.

-

Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours. Rationale: NaBH(OAc)3 is a mild, bulky reducing agent that selectively reduces the imine over the starting ketone, ensuring high chemoselectivity.

-

Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over Na2SO4, and concentrate under reduced pressure.

Step 2: Boc Deprotection

-

Reaction: Dissolve the crude N-Boc-4-aminopiperidine intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM.

-

Monitoring: Stir at room temperature for 2 hours until complete consumption of the starting material is confirmed via LC-MS.

-

Isolation: Concentrate in vacuo and perform a basic workup (1N NaOH) to isolate the free piperidine core. Rationale: Neutralizing the TFA salt is critical to ensure the piperidine nitrogen is nucleophilic for the subsequent SNAr step.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: Dissolve the free piperidine intermediate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol or N,N-dimethylformamide (DMF)[4].

-

Base: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile.

-

Reaction: Heat the mixture to 80-100°C for 12-18 hours. Rationale: The electron-deficient nature of the pyrimidine ring facilitates the SNAr reaction specifically at the C4 position[1].

-

Purification: Cool to room temperature, dilute with water, extract with ethyl acetate, and purify via flash chromatography (silica gel, DCM/MeOH gradient) to yield the final 1-(pyrimidin-4-yl)piperidin-4-amine derivative.

Visualizations

Fig 1: PI3K/Akt signaling pathway and intervention by pyrimidinyl-piperidine inhibitors.

Fig 2: Three-step synthetic workflow for functionalizing the pyrimidinyl-piperidine scaffold.

References

-

[1] McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry / PubMed Central (PMC). URL:[Link]

-

[4] Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry / PubMed. URL:[Link]

-

[2] Incyte Corporation (2011). Piperidin-4-yl azetidine derivatives as jak1 inhibitors. US Patent US20110224190A1 / Google Patents. URL:

-

[5] Board of Trustees of the Leland Stanford Junior University (2019). Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof. WIPO Patent WO2019046778A1 / Google Patents. URL:

Sources

- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20110224190A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google Patents [patents.google.com]

- 3. 5-(Piperidin-4-yl)pyrimidine|High-Quality Research Compound [benchchem.com]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof - Google Patents [patents.google.com]

The Strategic Role of 1-(Pyrimidin-4-yl)piperidin-4-one in Kinase Inhibitor Discovery

Executive Summary

In the modern era of targeted oncology and immunology, the transition from flat, 2D aromatic compounds to 3D, sp³-rich architectures has become a cornerstone of rational drug design. The compound 1-(pyrimidin-4-yl)piperidin-4-one has emerged as a privileged, bifunctional building block in the discovery of ATP-competitive kinase inhibitors[1].

This intermediate elegantly marries two critical pharmacophoric elements: a pyrimidine ring , which serves as a potent hydrogen-bond acceptor for the kinase hinge region, and a piperidin-4-one core , which provides a rigid, three-dimensional vector to project substituents into the solvent-exposed or selectivity pockets of the kinase[2]. This whitepaper dissects the structural rationale, divergent synthetic utility, and real-world clinical applications of this scaffold, providing actionable protocols for medicinal chemistry teams.

Structural Rationale & Pharmacophore Analysis

The Fsp³ Advantage

Historically, kinase inhibitors relied heavily on planar heteroaromatic systems, which often suffered from poor aqueous solubility and off-target promiscuity (due to non-specific

The Bifunctional Design

-

The Hinge-Binding Motif (Pyrimidin-4-yl): The N1 and N3 nitrogen atoms of the pyrimidine ring act as classic hydrogen-bond acceptors. They interact directly with the backbone amide NH groups of the kinase hinge region (typically Valine or Methionine residues), anchoring the molecule within the ATP-binding site[1].

-

The Vectorial Hub (Piperidin-4-one): The ketone at the C4 position of the piperidine is the ultimate "late-stage functionalization" handle. It allows chemists to rapidly synthesize libraries of derivatives via reductive amination, spirocyclization, or olefination, probing the solvent channel without disrupting the primary hinge-binding interaction.

Figure 1: Pharmacophore model of 1-(pyrimidin-4-yl)piperidin-4-one in the ATP-binding pocket.

Case Studies in Kinase Drug Discovery

The versatility of this scaffold is best illustrated by its successful deployment across diverse kinase targets, from Akt (Protein Kinase B) to GSK-3β and PDGFRα.

Case Study A: Akt (PKB) Inhibitors and Capivasertib (AZD5363)

Protein kinase B (Akt) is frequently deregulated in cancer. Early optimization of a 7H-pyrrolo[2,3-d]pyrimidine hit utilized the piperidin-4-one intermediate to generate 4-amino-piperidine derivatives[2]. While early compounds like CCT128930 showed nanomolar potency, they suffered from rapid in vivo clearance due to the exposed basic amine[2]. By converting the amine to a carboxamide via the piperidone handle, researchers successfully reduced basicity, culminating in the discovery of AZD5363 (Capivasertib) , an orally bioavailable, potent inhibitor of Akt kinases currently used in clinical oncology[3].

Case Study B: GSK-3β and PDGFRα Inhibitors

Beyond Akt, the scaffold has been utilized to design Glycogen Synthase Kinase-3β (GSK-3β) inhibitors derived from the pan-JAK inhibitor tofacitinib[4]. Furthermore, recent advancements in reinforced learning (Macro-Hop) have utilized 1-(pyrimidin-4-yl)piperidin-4-one as a critical linker to design macrocyclic kinase inhibitors targeting the PDGFRα D842V mutation, achieving profound cellular apoptosis in mutant cell lines[5].

Quantitative Data: Optimization Trajectory of Akt Inhibitors

Table 1: Impact of C4-Piperidine Functionalization on Akt1 Inhibition and Pharmacokinetics

| Compound / Scaffold | C4-Piperidine Functionalization | Akt1 IC₅₀ (nM) | Oral Bioavailability (F%) | Key Structural Advantage |

| CCT128930 (Lead) | 4-(4-chlorobenzyl)amine | 6 | < 10% | High potency, but rapid in vivo clearance due to exposed basic amine. |

| Intermediate 21 | 4-carboxamide, N-(4-chlorobenzyl) | 18 | 45% | Amide formation reduces basicity, significantly improving oral absorption. |

| AZD5363 (Capivasertib) | 4-carboxamide, chiral hydroxypropyl | 3 | > 50% | Optimal balance of potency, solubility, and metabolic stability. |

(Data synthesized from AstraZeneca/Astex collaborative studies[2],[3])

Divergent Synthetic Methodologies

The true power of 1-(pyrimidin-4-yl)piperidin-4-one lies in its synthetic tractability. The ketone serves as a divergence point for library generation.

Figure 2: Divergent synthetic workflow leveraging the piperidin-4-one ketone handle.

Standardized Experimental Protocol: Synthesis and Functionalization

To ensure high scientific integrity and reproducibility, the following protocol details a self-validating system for generating and functionalizing the core scaffold.

Phase 1: SNAr and Ketal Deprotection

-

Reaction Setup: Charge a round-bottom flask with 4-chloropyrimidine (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (piperidin-4-one ethylene ketal) (1.2 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heating: Stir the mixture at 90°C for 12 hours under an inert nitrogen atmosphere.

-

Causality Check: The electron-deficient pyrimidine undergoes facile Nucleophilic Aromatic Substitution (SNAr). Crucially, the ketal protection is mandatory. Attempting this basic, high-temperature SNAr with unprotected piperidin-4-one leads to severe yield degradation via self-condensation (aldol-type reactions) of the free ketone.

-

-

Deprotection: Isolate the ketal intermediate via aqueous workup. Dissolve the intermediate in THF and add 2N HCl (aqueous). Stir at 50°C for 12 hours. Neutralize with saturated NaHCO₃, extract with dichloromethane, and concentrate to yield the free 1-(pyrimidin-4-yl)piperidin-4-one.

Phase 2: Late-Stage Reductive Amination

-

Imine Formation: Dissolve the 1-(pyrimidin-4-yl)piperidin-4-one (1.0 eq) and the desired primary amine (e.g., a substituted benzylamine) (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

-

Causality Check: The weak acid catalyzes the formation of the iminium ion, which is the highly electrophilic species required for the subsequent reduction.

-

-

Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Stir for 16 hours.

-

Causality Check: NaBH(OAc)₃ is explicitly chosen over standard NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the iminium ion without reducing the unreacted ketone starting material back into a secondary alcohol. This ensures high conversion to the target 4-amino-piperidine.

-

Conclusion

The 1-(pyrimidin-4-yl)piperidin-4-one scaffold represents a triumph of rational drug design, offering a perfect equilibrium between target affinity (via the pyrimidine hinge binder) and physicochemical optimization (via the 3D piperidine core). As the field moves toward more complex modalities, including macrocyclic inhibitors[5] and PROTACs, the highly functionalizable ketone handle of this scaffold will continue to serve as a critical anchor point for next-generation therapeutics.

References

-

[1] /[2] Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

[3] Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

[4] Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Pharmaceuticals (MDPI). URL:[Link]

-

[5] Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Pyrimidine-Substituted Piperidinones: A Structural Paradigm in Targeted Therapeutics and Medicinal Chemistry

Executive Summary & Structural Rationale

In the modern landscape of drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems—is critical for improving clinical success rates. The hybridization of pyrimidine rings with piperidinone scaffolds represents a masterclass in rational drug design, merging the established pharmacodynamic benefits of a privileged aromatic core with the superior physicochemical and spatial properties of an sp3-rich heterocycle.

Pyrimidines are ubiquitous in medicinal chemistry due to their electron-deficient nature and potent hydrogen-bond accepting capabilities, making them ideal hinge-binders in kinase inhibitors and core recognition motifs in GPCR ligands. However, non-fused pyrimidine derivatives often suffer from poor solubility or off-target toxicity if not properly vectorized (1)[1].

By appending a piperidinone ring, medicinal chemists achieve several synergistic effects:

-

3D Vectorization: The rigid chair conformation of the piperidinone projects substituents precisely into solvent-exposed or allosteric pockets.

-

Conformational Control: The lactam or ketone carbonyl introduces a dipole moment and acts as an additional hydrogen bond acceptor, while simultaneously altering the basicity (pKa) of adjacent nitrogens to improve membrane permeability.

-

Metabolic Stability: The piperidinone core is significantly more resistant to oxidative metabolism compared to open-chain amides or highly flexible piperidines.

Fig 1: Pharmacophore model illustrating the synergistic roles of pyrimidine and piperidinone.

Mechanistic Grounding: Target Synergies in Literature

The versatility of the pyrimidine-piperidinone (and related piperidine) axis is validated across multiple therapeutic areas, from oncology to neurodegenerative diseases.

Kinase Inhibition (c-Met & CDK2)

In the development of c-Met kinase inhibitors, the pyrimidine core typically anchors the molecule to the kinase hinge region via bidentate hydrogen bonds with the peptide backbone. However, achieving selectivity over other kinases requires exploiting the unique topology of the c-Met solvent channel. Research into 2 demonstrated that appending this sp3-rich vector to an aminopyrimidine core yielded profound inhibitory activity (IC50 = 8.6 nM) by locking the carboxylate moiety into a favorable orientation for electrostatic interactions with the solvent front[2].

GPCR Modulation (Adenosine A2A Receptors)

For neurodegenerative disorders, targeting the Adenosine A2A receptor requires molecules that can penetrate deep hydrophobic cavities. 3 incorporating piperidine and piperazine rings have been engineered as potent inverse agonists. The pyrimidine acts as the central pharmacophore, while the piperidine ring projects into the receptor cavity, yielding binding affinities (Ki) as low as 8.62 nM[3].

Direct Anticancer Cytotoxicity

Beyond specific receptor targeting, novel 4 have been synthesized starting from tetramethylpiperidin-4-one. These hybrids demonstrate potent in vitro cytotoxicity against HCT-116 and MCF-7 human cancer cells, achieving IC50 values comparable to the clinical standard doxorubicin[4].

Quantitative SAR Data Summary

| Compound Scaffold | Primary Target | Biological Activity | Key Structural Feature | Reference |

| Piperidinone-Pyrimidine Glycoside | HCT-116 / MCF-7 Cells | IC50 ~ Doxorubicin levels | Tetramethylpiperidin-4-one core | [Yousif et al., 2019][4] |

| Piperazine-Thiazolo[5,4-d]pyrimidine | Adenosine A2A Receptor | Ki = 8.62 nM, IC50 = 7.42 nM | Furan-2-yl and piperazine vector | [MDPI Molecules, 2020][3] |

| 3-Carboxyl Piperidin-2-one Pyrimidine | c-Met Kinase | IC50 = 8.6 nM | 3-carboxyl piperidin-2-one vector | [MDPI Molecules, 2014][2] |

Self-Validating Synthetic Methodologies

The construction of pyrimidine-piperidinone hybrids relies heavily on Nucleophilic Aromatic Substitution (SNAr). Chloropyrimidines are highly electron-deficient; the 4-position is generally more reactive towards nucleophilic attack due to the para-like stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen.

The following protocol details the causality behind each synthetic choice, ensuring a self-validating workflow that guarantees high yield and regioselectivity.

Protocol: Microwave-Assisted SNAr Synthesis of Pyrimidine-Piperidinone Hybrids

Step 1: Reagent Preparation & Stoichiometry Control

-

Action: In an oven-dried 10 mL microwave vial, add 2,4-dichloropyrimidine (1.0 equiv, 1.0 mmol) and the target piperidinone derivative (1.05 equiv, 1.05 mmol).

-

Causality: A slight stoichiometric excess of the amine ensures complete consumption of the highly reactive chloropyrimidine, which is often difficult to separate from the product via reverse-phase chromatography due to similar retention times.

Step 2: Solvent and Base Selection

-

Action: Suspend the reagents in anhydrous n-Butanol (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol).

-

Causality: n-Butanol is selected for its high boiling point and excellent microwave energy absorption. DIPEA is utilized instead of Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, allowing it to function purely as a proton sponge to neutralize the HCl byproduct.

Step 3: Microwave Irradiation

-

Action: Seal the vial and irradiate at 150°C for 20 minutes with high-speed magnetic stirring.

-

Causality: Microwave heating provides uniform thermal energy, rapidly overcoming the activation energy barrier of the SNAr reaction. This kinetic control minimizes the formation of thermodynamic degradation products and bis-substituted impurities.

Step 4: Self-Validating In-Process Control (IPC)

-

Action: Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

-

Validation Checkpoint: A reaction cannot be considered complete based on time alone. The reaction is validated as complete only when the characteristic M / M+2 (3:1 ratio) isotope pattern of the starting chloropyrimidine is completely absent in the Total Ion Chromatogram (TIC), replaced by the product mass (M+H)+. If the starting material persists, re-subject the mixture to microwave irradiation in 10-minute increments.

Step 5: Isolation and Purification

-

Action: Concentrate the crude mixture under reduced pressure. Purify via preparative HPLC (C18 column, Gradient: 10-90% MeCN in H2O with 0.1% TFA).

Fig 2: Self-validating synthetic workflow for pyrimidine-substituted piperidinones via SNAr.

Conclusion

The integration of pyrimidine rings with piperidinone scaffolds provides a robust architectural framework for modern drug discovery. By leveraging the hydrogen-bonding capacity of the pyrimidine core and the 3D spatial vectorization of the piperidinone ring, researchers can design molecules with exquisite target selectivity, improved solubility, and enhanced metabolic stability. Adhering to self-validating synthetic protocols ensures that these complex chemotypes can be generated efficiently, accelerating the pipeline from benchtop to clinical application.

References

-

Yousif, M., et al. "Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives." Russian Journal of General Chemistry, 2019. 4

-

Bharti, K. L., et al. "Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review." Current Topics in Medicinal Chemistry, 2024. 1

-

"Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." Molecules, MDPI, 2020. 3

-

"Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold." Molecules, MDPI, 2014. 2

Sources

1-(Pyrimidin-4-yl)piperidin-4-one: A Privileged Scaffold for Targeted Therapeutics and Kinase Inhibitor Design

Executive Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 1-(Pyrimidin-4-yl)piperidin-4-one (CAS: 286469-83-8) has emerged as a highly privileged scaffold. By fusing the hinge-binding capability of a pyrimidine ring with the sp³-rich, vector-directing nature of a piperidine core, this intermediate serves as a cornerstone for synthesizing ATP-competitive kinase inhibitors and complex spirocyclic ligands.

This technical guide provides an in-depth analysis of the structural rationale, validated synthetic methodologies, and downstream functionalization strategies for this critical building block.

Structural Rationale & Physicochemical Profile

The design of target-directed small molecules requires scaffolds that balance structural rigidity with favorable physicochemical properties. The 1-(pyrimidin-4-yl)piperidin-4-one scaffold achieves this through three distinct structural domains:

-

The Pyrimidine Moiety: Acts as an electron-deficient aromatic system that frequently serves as a hinge-binder in kinase ATP pockets. The nitrogen atoms at the 1- and 3-positions are prime hydrogen-bond acceptors.

-

The Piperidine Core: Introduces three-dimensional character (sp³ hybridization), which is critical for escaping the "flatland" of purely aromatic compounds. This enhances aqueous solubility and reduces off-target promiscuity. The electron-withdrawing nature of the pyrimidine ring delocalizes the lone pair of the piperidine nitrogen, significantly reducing its basicity and mitigating hERG liability.

-

The C4-Ketone Handle: A highly reactive electrophilic center that allows for rapid library generation via reductive amination, Wittig olefination, or spirocyclization.

Quantitative Physicochemical Data

The following table summarizes the core metrics of the building block, demonstrating its high compliance with Lipinski’s Rule of Five for lead-like intermediates.

| Property | Value |

| Chemical Name | 1-(Pyrimidin-4-yl)piperidin-4-one |

| CAS Registry Number | 286469-83-8 |

| Molecular Formula | C₉H₁₁N₃O |

| Molecular Weight | 177.21 g/mol |

| Topological Polar Surface Area (TPSA) | 43.1 Ų |

| Hydrogen Bond Donors (HBD) | 0 |

| Hydrogen Bond Acceptors (HBA) | 4 |

| Rotatable Bonds | 1 |

Synthesis & Scale-Up Strategies

The direct synthesis of 1-(pyrimidin-4-yl)piperidin-4-one via Nucleophilic Aromatic Substitution (SₙAr) using free piperidin-4-one is notoriously problematic. The free base of piperidin-4-one is unstable and prone to self-aldol condensation under the basic, high-temperature conditions required for SₙAr.

The Causality of Protection: To circumvent this, the synthesis must utilize an acetal-protected derivative, such as 1,4-dioxa-8-azaspiro[4.5]decane . The acetal masks the electrophilic ketone, preventing oligomerization. Following the SₙAr reaction with 4-chloropyrimidine, a simple acidic workup hydrolyzes the acetal, revealing the target ketone [1].

Synthetic workflow for 1-(Pyrimidin-4-yl)piperidin-4-one via SNAr and acetal deprotection.

Application Spotlight: Targeting the PI3K/Akt/mTOR Axis

The pyrimidine-piperidine scaffold is a dominant motif in the development of Protein Kinase B (Akt) inhibitors. The PI3K/Akt/mTOR signaling pathway is frequently deregulated in human cancers, driving uncontrolled cellular proliferation and survival.

During the optimization of Akt inhibitors, researchers discovered that substituting the piperidine C4 position with varying lipophilic amines (via reductive amination of the piperidin-4-one core) yielded potent, ATP-competitive inhibitors. A landmark example is the development of clinical candidates like Capivasertib (AZD5363) , which utilizes a pyrrolo-pyrimidine fused to a piperidine core to achieve nanomolar potency and oral bioavailability [2]. The 1-(pyrimidin-4-yl)piperidin-4-one building block serves as the exact structural progenitor for these discovery campaigns [3].

Mechanism of action for pyrimidine-piperidine derivatives targeting the PI3K/Akt signaling axis.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication, the following protocols are designed with built-in analytical checkpoints. Causality for reagent selection is explicitly defined.

Protocol A: Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one

Rationale: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly electrophilic 4-chloropyrimidine. Dimethylformamide (DMF) stabilizes the polar Meisenheimer transition state, accelerating the SₙAr reaction.

-

Reaction Setup: To a solution of 4-chloropyrimidine (1.0 eq) in anhydrous DMF (0.2 M), add 1,4-dioxa-8-azaspiro[4.5]decane (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at 80 °C under a nitrogen atmosphere for 12 hours.

-

Self-Validation Check 1 (SₙAr Completion): Perform LCMS analysis. The reaction is complete when the 4-chloropyrimidine peak disappears and a dominant peak at [M+H]⁺ = 222 m/z (acetal intermediate) emerges.

-

Deprotection: Cool the mixture to room temperature. Add 3M aqueous HCl (5.0 eq) and THF (1:1 ratio with DMF). Stir at 50 °C for 4 hours to hydrolyze the acetal.

-

Self-Validation Check 2 (Hydrolysis): Re-analyze via LCMS. The 222 m/z peak must be entirely consumed, replaced by the target ketone peak at [M+H]⁺ = 178 m/z .

-

Isolation: Neutralize the mixture with saturated aqueous NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5) to yield the pure ketone.

Protocol B: Downstream Reductive Amination

Rationale: Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild enough to reduce the intermediate iminium ion without reducing the unreacted C4-ketone, which is a common failure mode when using stronger agents like NaBH₄.

-

Imine Formation: Dissolve 1-(pyrimidin-4-yl)piperidin-4-one (1.0 eq) and a primary amine of choice (e.g., benzylamine, 1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

-

Reduction: Add STAB (1.5 eq) portion-wise to the mixture. Stir for an additional 12 hours at room temperature.

-

Self-Validation Check: Analyze the reaction via LCMS. The mass of the intermediate imine should shift by +2 Da upon the addition of STAB, confirming successful reduction to the secondary amine.

-

Quench & Isolate: Quench the reaction with 1N NaOH to break down boron complexes. Extract with DCM, dry, and purify via reverse-phase HPLC to isolate the target kinase inhibitor precursor.

References

-

Caldwell, J. J., et al. "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)." Journal of Medicinal Chemistry, 2010.[Link]

-

Davies, B. R., et al. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases." Journal of Medicinal Chemistry, 2013.[Link]

-

Walters, M. A., et al. "The Essential Medicinal Chemistry of Curcumin" (Discussing the broader utility of piperidin-4-one analogs in medicinal chemistry). Journal of Medicinal Chemistry, 2017.[Link]

Structural Analysis of 1-(Pyrimidin-4-yl)piperidin-4-one Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide provides a comprehensive overview of the structural analysis of 1-(pyrimidin-4-yl)piperidin-4-one derivatives, a chemical scaffold of significant interest in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, conformational behavior, and spectroscopic characterization of this important class of molecules. The guide emphasizes the causal relationships behind experimental choices and provides actionable protocols to empower further research and development.

The Significance of the 1-(Pyrimidin-4-yl)piperidin-4-one Scaffold

The 1-(pyrimidin-4-yl)piperidin-4-one core is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors.[1][2] The pyrimidine ring can act as a hinge-binding motif, interacting with the backbone of the ATP-binding site of various kinases, while the piperidin-4-one moiety provides a versatile three-dimensional framework for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.[3][4] Understanding the intricate structural details of these derivatives is paramount for rational drug design and the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[5]

Synthesis and Derivatization Strategies

The construction of the 1-(pyrimidin-4-yl)piperidin-4-one scaffold is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a suitable leaving group, typically a halogen, from the C4 position of the pyrimidine ring by the secondary amine of piperidin-4-one or its derivatives.[6][7][8]

Core Synthesis via Nucleophilic Aromatic Substitution

The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms, particularly at the C2, C4, and C6 positions.[7] The reaction between a 4-halopyrimidine and piperidin-4-one is a key step in the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 1-(Pyrimidin-4-yl)piperidin-4-one

Materials:

-

4-Chloropyrimidine

-

Piperidin-4-one hydrochloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or N-Methyl-2-pyrrolidone (NMP))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of piperidin-4-one hydrochloride (1.1 equivalents) in the chosen anhydrous solvent, add triethylamine (2.2 equivalents) at room temperature under an inert atmosphere. Stir the mixture for 15-30 minutes to liberate the free base of piperidin-4-one.

-

Add 4-chloropyrimidine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the reactivity of the specific 4-halopyrimidine.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(pyrimidin-4-yl)piperidin-4-one.

Caption: General workflow for the synthesis of the 1-(pyrimidin-4-yl)piperidin-4-one core.

Conformational Analysis

The three-dimensional shape of 1-(pyrimidin-4-yl)piperidin-4-one derivatives is a critical determinant of their biological activity. The conformational preferences of the piperidin-4-one ring dictate the spatial orientation of substituents, which in turn governs their interactions with the target protein.

The Piperidin-4-one Ring Conformation

The piperidin-4-one ring typically adopts a chair conformation to minimize torsional and steric strain.[9][10] However, the presence of bulky substituents or specific electronic interactions can lead to the adoption of alternative conformations such as a twist-boat or boat conformation.[11] The N-substituent, in this case, the pyrimidin-4-yl group, generally prefers an equatorial position to avoid 1,3-diaxial interactions.

Caption: Conformational equilibrium of the piperidin-4-one ring.

The conformational preference can be experimentally determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants of the piperidine ring protons. Large vicinal coupling constants (J ≈ 10-13 Hz) between axial protons are indicative of a chair conformation.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 1-(pyrimidin-4-yl)piperidin-4-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment and connectivity of protons in the molecule. Key expected signals for the 1-(pyrimidin-4-yl)piperidin-4-one scaffold are summarized in the table below.

¹³C NMR: The carbon NMR spectrum complements the proton NMR data and helps to confirm the carbon framework of the molecule.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyrimidine H-2 | 8.5 - 8.7 | s | CH |

| Pyrimidine H-5 | 6.5 - 6.7 | d | CH |

| Pyrimidine H-6 | 8.2 - 8.4 | d | CH |

| Piperidine H-2, H-6 (axial) | 4.0 - 4.2 | t | CH₂ |

| Piperidine H-2, H-6 (equatorial) | 3.0 - 3.2 | d | CH₂ |

| Piperidine H-3, H-5 (axial) | 2.6 - 2.8 | t | CH₂ |

| Piperidine H-3, H-5 (equatorial) | 2.4 - 2.6 | d | CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[12][13]

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Piperidine C=O | 205 - 210 | C |

| Pyrimidine C-2 | 158 - 160 | CH |

| Pyrimidine C-4 | 160 - 162 | C |

| Pyrimidine C-5 | 108 - 110 | CH |

| Pyrimidine C-6 | 155 - 157 | CH |

| Piperidine C-2, C-6 | 45 - 50 | CH₂ |

| Piperidine C-3, C-5 | 40 - 45 | CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[12]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For 1-(pyrimidin-4-yl)piperidin-4-one, the most prominent absorption band will be the carbonyl (C=O) stretch of the piperidin-4-one ring, which typically appears in the range of 1710-1730 cm⁻¹.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺.

X-ray Crystallography

Structure-Activity Relationship (SAR) and Relevance in Drug Design

The structural features of 1-(pyrimidin-4-yl)piperidin-4-one derivatives are directly linked to their biological activity, particularly as kinase inhibitors.[5][16]

-

The Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.

-

The Piperidin-4-one Ring: This serves as a scaffold for positioning substituents in specific vectors in 3D space. Modifications at the C3 and C4 positions of the piperidine ring can significantly impact potency and selectivity.

-

Substituents: The nature, size, and electronic properties of substituents on the piperidine ring can be tailored to optimize interactions with different sub-pockets of the kinase active site, thereby enhancing potency and achieving selectivity against other kinases.[17]

Caption: Structure-Activity Relationship (SAR) of 1-(pyrimidin-4-yl)piperidin-4-one derivatives.

Computational Analysis

In silico methods such as Density Functional Theory (DFT) and molecular docking are powerful tools for complementing experimental data and guiding the design of new derivatives.

-

DFT Calculations: Can be used to predict the most stable conformation of the molecule, calculate electronic properties such as electrostatic potential maps, and simulate spectroscopic data (NMR, IR) to aid in their interpretation.[18]

-

Molecular Docking: Can be employed to predict the binding mode of 1-(pyrimidin-4-yl)piperidin-4-one derivatives within the active site of a target kinase, providing insights into key interactions and guiding the design of more potent inhibitors.[19]

Conclusion

The 1-(pyrimidin-4-yl)piperidin-4-one scaffold is a cornerstone in the development of targeted therapies. A thorough understanding of its structural characteristics, achieved through a combination of synthesis, spectroscopic analysis, X-ray crystallography, and computational modeling, is essential for the successful design and optimization of novel drug candidates. This guide provides a foundational framework and practical protocols to aid researchers in their exploration of this promising class of molecules.

References

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Bernès, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793–o797. [Link]

-

Bernès, S., et al. (2015). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCrData, 1(1), x150001. [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

-

Al-Ostoot, F. H., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2073. [Link]

-

Agrawal, S., et al. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives with Potential Antimicrobial Activity. Indian Journal of Science and Technology, 16(35), 2835-2844. [Link]

-

Microwave‐promoted piperidination of halopyridines: a comparison between Ullmann, Buchwald–Hartwig and uncatalysed SNAr reactions. (2012). Journal of Physical Organic Chemistry, 25(8), 644-650. [Link]

-

Wan, Y., et al. (2017). Crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 903–906. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565–583. [Link]

-

Abdellatif, K., & Bakr, R. B. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. Retrieved March 8, 2026, from [Link]

-

El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31221–31252. [Link]

-

Wang, Y., et al. (2022). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry, 230, 114096. [Link]

-

Um, Y., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7347–7354. [Link]

-

Yüksek, H., et al. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one Oximes; Substituent Effects on cis/trans Ratio and Conformational Equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191–2201. [Link]

-

In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Khan, I., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 23(7), 1592. [Link]

-

Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2026). ResearchGate. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]

-

Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. (2021). Heliyon, 7(12), e08543. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved March 8, 2026, from [Link]

-

Assessment of structural and activity-related contributions of various PIM-1 kinase inhibitors in the treatment of leukemia and prostate cancer. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Mititelu, M., et al. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 68(1), 127-133. [Link]

-

Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]

-

Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrevlett.com [chemrevlett.com]

- 12. 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.iucr.org [journals.iucr.org]

- 16. Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revroum.lew.ro [revroum.lew.ro]

The Pyrimidinyl-Piperidine Scaffold: History, Structural Biology, and Synthetic Development

Executive Summary

The pyrimidinyl-piperidine scaffold represents a privileged structural motif in modern medicinal chemistry. Statistical analyses of FDA-approved small molecules reveal that nearly 59% contain an azacyclic backbone, with piperidine derivatives being the most frequently utilized[1]. The strategic fusion of a pyrimidine ring with a piperidine moiety creates a highly tunable pharmacophore that balances metabolic stability, aqueous solubility, and precise spatial geometry[2]. This whitepaper explores the historical evolution, structural rationale, and advanced synthetic methodologies of pyrimidinyl-piperidine intermediates, providing a comprehensive guide for drug development professionals.

Structural Biology & Pharmacodynamic Rationale

Historically, drug discovery relied heavily on flat, aromatic rings (like phenyl or biphenyl groups). However, the push for higher target selectivity and better pharmacokinetic profiles led to the adoption of sp3-hybridized systems.

The pyrimidinyl-piperidine fusion is a masterclass in complementary molecular design:

-

The Pyrimidine Ring: Acts as a robust hydrogen-bond acceptor network. Unlike electron-rich phenyl rings, the electron-deficient nature of pyrimidine resists oxidative degradation by hepatic cytochrome P450 enzymes[2].

-

The Piperidine Ring: Introduces basicity and a non-planar 3D conformation. This 3D character provides multiple "exit vectors" for functional group decoration, allowing chemists to map complex receptor pockets without the severe chirality complications or in vivo oxidation risks associated with simple cyclohexyl analogs[3].

Key Therapeutic Applications & Case Studies

Case Study 1: Gemigliptin and DPP-4 Inhibition

Gemigliptin perfectly exemplifies the power of the pyrimidino-piperidine core. Designed to inhibit Dipeptidyl Peptidase-4 (DPP-4) for the treatment of Type 2 Diabetes Mellitus, its structure features a highly optimized piperidinone group that docks into the S1 subsite. Here, an equatorial fluorine atom forms a critical hydrogen bond with Tyr631, while an axial fluorine engages in hydrophobic interactions with Tyr666 and Tyr662[4][5]. Furthermore, the addition of two trifluoromethyl (CF3) groups to the pyrimidine core unlocks access to the S2 extensive subsite, drastically increasing both potency and selectivity compared to earlier-generation gliptins[6][7].

Case Study 2: CDK4/6 Inhibitors & Neurological Dual-Ligands

The pyrimidine-azacycle linkage is foundational to CDK4/6 inhibitors like Trilaciclib, which protect hematopoietic stem cells from chemotherapy-induced myelosuppression by inducing transient G1 cell cycle arrest[8]. While Trilaciclib itself utilizes a piperazine linkage, its structural analogs frequently employ the pyrimidinyl-piperidine scaffold to cross the blood-brain barrier. For instance, novel pyrrolo[2,3-d]pyrimidines fused to fluorobenzylpiperidines have been developed as dual-targeted ligands inhibiting both acetylcholinesterase (AChE) and the histamine H3 receptor (H3R) for Alzheimer's disease therapy[9][10].

Mechanism of CDK4/6 inhibition by pyrimidinyl-piperidine derivatives inducing G1 cell cycle arrest.

Case Study 3: Piclozotan and 5-HT1A Receptor Selectivity

In neuropharmacology, the pyrimidinylpiperidine moiety is utilized to achieve extreme receptor selectivity. Piclozotan, a 1,4-benzoxazepine derivative, incorporates a 2-piperidin-3-ylpyrimidine group that grants it sub-nanomolar affinity for the 5-HT1A receptor. This specific structural geometry provides a 1000-fold selectivity over dopamine D2 and α1-adrenergic receptors, conferring potent neuroprotective effects in cerebral ischemia models[11][12].

Quantitative Data & Structure-Activity Relationship (SAR) Profiles

The following table summarizes the quantitative binding data for key pyrimidinyl-piperidine and related azacyclic derivatives, highlighting how structural modifications dictate target affinity.

| Compound / Scaffold | Primary Target | Binding Affinity / IC50 | Key Structural Interaction |

| Gemigliptin | DPP-4 | IC50 = 6.3 nM | CF3 groups engage S2 extensive subsite; piperidinone H-bonds Tyr631[6]. |

| Piclozotan | 5-HT1A Receptor | Sub-nanomolar | Pyrimidinylpiperidine core provides 1000-fold selectivity over D2/α1[11]. |

| Trilaciclib Analog (4a) | AChE / H3R | IC50 = 2.19 µM (AChE) | Fluorobenzylpiperidine fused to pyrrolo-pyrimidine enables dual targeting[10]. |

| Compound 5g | DPP-4 | IC50 = 23.08 nM | Piperidine ring stabilizes the metabolic profile while maintaining S1 entry[13]. |

Advanced Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating synthetic mechanisms used to construct these complex intermediates.

Protocol A: Convergent Synthesis of Gemigliptin's Pyrimidino-Piperidine Core

The synthesis of Gemigliptin relies on a highly efficient convergent strategy that couples a dihydropyrido[3,4-d]pyrimidine intermediate with a piperidinone-based β-amino acid[6][7].

-

Enolate Formation & Trifluoroacetylation:

-

Procedure: Treat the starting pyrimidine precursor with Lithium bis(trimethylsilyl)amide (LHMDS) at -78°C, followed by the addition of ethyl trifluoroacetate.

-

Causality: LHMDS is chosen because it is a sterically hindered, non-nucleophilic base. It selectively deprotonates the less hindered alpha-carbon to form the kinetic enolate, completely preventing unwanted nucleophilic attack on the ester/amide carbonyls.

-

-

Thermal Rearrangement & Cyclization:

-

Procedure: Subject the resulting intermediate to thermal conditions in the presence of an acid catalyst (e.g., TFA).

-

Causality: The application of heat drives the thermodynamically favorable intramolecular cyclization, yielding the rigid dihydropyrido[3,4-d]pyrimidine core.

-

-

Piperidinone Cyclization & Benzyl Deprotection:

-

Procedure: React the piperidinone precursor with a benzylamine derivative, followed by hydrogenolysis using Palladium on Carbon (Pd/C) under an H2 atmosphere.

-

Causality: Hydrogenolysis cleanly cleaves the benzyl protecting group without reducing the newly formed piperidinone ring or altering the stereocenter, yielding the free β-amino acid.

-

-

Amide Coupling (The Convergent Step):

-

Procedure: Couple the pyrimidine core with the β-amino acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Causality: HOBt acts as a nucleophilic catalyst that suppresses the racemization of the chiral β-amino acid during activation by EDC. This ensures the final API maintains its strict stereochemical integrity, which is absolute requirement for precise S1/S2 subsite docking in the DPP-4 enzyme.

-

Convergent synthetic workflow of Gemigliptin combining pyrimidine and piperidine intermediates.

Protocol B: Transition-Metal-Free SNAr for Azacyclic Kinase Inhibitors

Early syntheses of pyrimidine-piperazine/piperidine CDK inhibitors (like Ribociclib and Trilaciclib) relied heavily on Palladium-catalyzed Buchwald-Hartwig aminations[14]. Modern process chemistry has shifted away from this.

-

Base Selection & Catalyst Removal:

-

Procedure: Replace Pd-catalysts with LiHMDS to drive a Nucleophilic Aromatic Substitution (SNAr) between the azacycle and the pyrimidine core.

-

Causality: Purging residual heavy metals (Pd, Ru) from basic, nitrogen-rich APIs (which act as strong metal chelators) is notoriously difficult and expensive. LiHMDS provides sufficient basicity to deprotonate the amine and drive the SNAr without the need for transition metals[14].

-

-

Leaving Group Optimization:

-

Procedure: Utilize a methylsulfone (-SO2Me) or chloride (-Cl) leaving group on the pyrimidine ring.

-

Causality: These strongly electron-withdrawing groups enhance the electrophilicity of the pyrimidine C2/C4 positions, significantly lowering the activation energy required for the incoming piperidine/piperazine nucleophile to attack.

-

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL:[Link]

-

Research progress on piperidine-containing compounds as agrochemicals Source: rhhz.net URL: [Link]

-

Pyridine | Overview & Research Examples Source: Perlego URL:[Link]

-

Phenyl and Biphenyl Molecular Metaphors in Drug Design Source: Blumberg Institute URL: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Institutes of Health (PMC) URL:[Link]

-

TRILACICLIB, G1T28 - New Drug Approvals Source: New Drug Approvals URL: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (Gemigliptin Synthesis) Source: MDPI URL:[Link]

-

Nt-butoxycarbonyl-3-(2-pyrimidinyl)-1,2,5,6-tetrahydropyridine (Piclozotan Synthesis) Source: Molaid URL: [Link]

-

Gemigliptin, a novel dipeptidyl peptidase 4 inhibitor Source: ResearchGate URL: [Link]

-

Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus Source: e-dmj.org URL:[Link]

-

Synthesis and Acetylcholinesterase Inhibitory Activity of Novel Trilaciclib Analogs Source: ResearchGate URL:[Link]

-

Structures of trilaciclib, target pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidines Source: ResearchGate URL:[Link]

-

2-哌啶-3-基嘧啶 | 182416-14-4 Source: Molaid URL:[Link]

Sources

- 1. Research progress on piperidine-containing compounds as agrochemicals [html.rhhz.net]

- 2. perlego.com [perlego.com]

- 3. blumberginstitute.org [blumberginstitute.org]

- 4. mdpi.com [mdpi.com]

- 5. Gemigliptin: An Update of Its Clinical Use in the Management of Type 2 Diabetes Mellitus [e-dmj.org]

- 6. evitachem.com [evitachem.com]

- 7. mdpi.com [mdpi.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-t-butoxycarbonyl-3-(2-pyrimidinyl)-1,2,5,6-tetrahydropyridine - CAS号 182416-11-1 - 摩熵化学 [molaid.com]

- 12. 2-哌啶-3-基嘧啶 - CAS号 182416-14-4 - 摩熵化学 [molaid.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Reductive Amination Protocols for 1-(Pyrimidin-4-yl)piperidin-4-one

Introduction & Mechanistic Rationale

The N-substituted piperidin-4-amine scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, GPCR ligands, and antimalarial agents. The synthesis of these derivatives often relies on the reductive amination of piperidin-4-one precursors. Specifically, 1-(Pyrimidin-4-yl)piperidin-4-one presents a unique synthetic profile; the electron-withdrawing nature of the pyrimidine ring subtly influences the basicity and solubility of the piperidine system, requiring highly optimized conditions to achieve quantitative yields.

Causality in Reagent Selection

The fundamental challenge in this reductive amination is chemoselectivity: reducing the transient iminium intermediate without prematurely reducing the starting ketone into a piperidin-4-ol side product.

-

The Reducing Agent: 1 is the optimal hydride source. The electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydrogen bond, rendering STAB too mild to reduce the starting ketone efficiently, yet sufficiently reactive to reduce the highly electrophilic iminium ion[1].

-

The Solvent: Unlike sodium cyanoborohydride (NaCNBH₃), STAB is highly sensitive to water and protic solvents. 2 such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to prevent reagent degradation[2].

-

Acid Catalysis: For deactivated or sterically hindered amines (e.g., anilines), the nucleophilic attack on the ketone is the rate-limiting step. 3 facilitates the dehydration of the hemiaminal intermediate, driving the equilibrium toward the iminium ion[3].

Experimental Workflow

Workflow of reductive amination highlighting the iminium intermediate and side-product avoidance.

Quantitative Data & Optimization Matrix